molecular formula C8H14O2 B13611638 1-(Sec-butyl)cyclopropane-1-carboxylic acid

1-(Sec-butyl)cyclopropane-1-carboxylic acid

Cat. No.: B13611638
M. Wt: 142.20 g/mol
InChI Key: KQBDXOLTJMYTLN-UHFFFAOYSA-N
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Description

1-(Sec-butyl)cyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring substituted with a sec-butyl group and a carboxylic acid functional group. This compound falls under the category of cycloalkanes, which are cyclic hydrocarbons with unique chemical properties due to their ring structure .

Preparation Methods

The synthesis of 1-(sec-butyl)cyclopropane-1-carboxylic acid can be achieved through various methods. One common approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . The reaction conditions typically involve the use of a catalyst such as rhodium or copper to facilitate the formation of the cyclopropane ring. Industrial production methods may involve the large-scale cyclopropanation of suitable alkenes followed by purification processes to isolate the desired product .

Chemical Reactions Analysis

1-(Sec-butyl)cyclopropane-1-carboxylic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Sec-butyl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1-(sec-butyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropane ring’s strained structure makes it reactive, allowing it to participate in various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-(Sec-butyl)cyclopropane-1-carboxylic acid can be compared with other cyclopropane derivatives such as:

The presence of the sec-butyl group in this compound imparts unique hydrophobic properties and influences its chemical behavior compared to other cyclopropane derivatives.

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

1-butan-2-ylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H14O2/c1-3-6(2)8(4-5-8)7(9)10/h6H,3-5H2,1-2H3,(H,9,10)

InChI Key

KQBDXOLTJMYTLN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1(CC1)C(=O)O

Origin of Product

United States

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